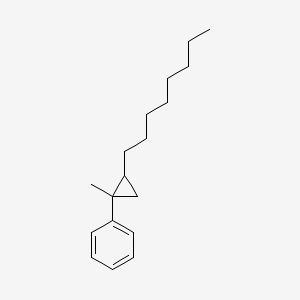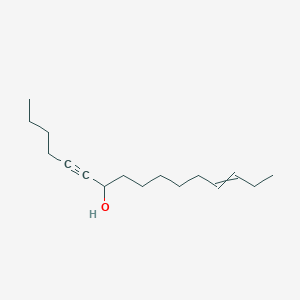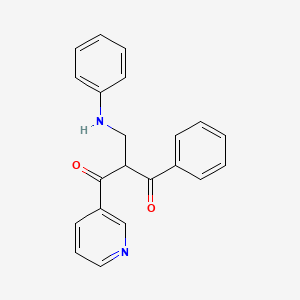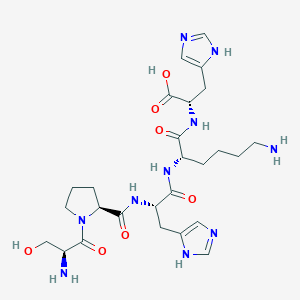
(1-Methyl-2-octylcyclopropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-2-octylcyclopropyl)benzene is an organic compound that features a benzene ring substituted with a cyclopropyl group, which is further substituted with a methyl and an octyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-octylcyclopropyl)benzene typically involves the cyclopropanation of an appropriate alkene precursor followed by Friedel-Crafts alkylation. The cyclopropanation can be achieved using reagents such as diazomethane or Simmons-Smith reagent. The Friedel-Crafts alkylation involves the reaction of benzene with the cyclopropyl derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(1-Methyl-2-octylcyclopropyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes
科学研究应用
(1-Methyl-2-octylcyclopropyl)benzene has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity and stability of cyclopropyl-substituted benzene derivatives.
Biology: The compound can be used in studies investigating the biological activity of cyclopropyl-containing molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with unique mechanisms of action.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals with specific properties.
作用机制
The mechanism of action of (1-Methyl-2-octylcyclopropyl)benzene involves its interaction with molecular targets and pathways within biological systems. The cyclopropyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The benzene ring provides a stable aromatic framework that can participate in π-π interactions and other non-covalent interactions with biological macromolecules.
相似化合物的比较
Similar Compounds
- (1-Methyl-2-ethylcyclopropyl)benzene
- (1-Methyl-2-propylcyclopropyl)benzene
- (1-Methyl-2-butylcyclopropyl)benzene
Uniqueness
(1-Methyl-2-octylcyclopropyl)benzene is unique due to the presence of the long octyl chain, which can significantly impact its physical and chemical properties, such as solubility, boiling point, and hydrophobicity. This distinguishes it from other similar compounds with shorter alkyl chains, making it suitable for specific applications where these properties are advantageous.
属性
CAS 编号 |
651301-56-3 |
|---|---|
分子式 |
C18H28 |
分子量 |
244.4 g/mol |
IUPAC 名称 |
(1-methyl-2-octylcyclopropyl)benzene |
InChI |
InChI=1S/C18H28/c1-3-4-5-6-7-9-14-17-15-18(17,2)16-12-10-8-11-13-16/h8,10-13,17H,3-7,9,14-15H2,1-2H3 |
InChI 键 |
CQQPZPGCSKUPPY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1CC1(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene](/img/structure/B12611585.png)
![N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine](/img/structure/B12611588.png)
![Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B12611601.png)
![Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12611603.png)
![Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]-](/img/structure/B12611606.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl-](/img/structure/B12611616.png)
![[(4-Oxo[1,1'-biphenyl]-1(4H)-yl)oxy]acetaldehyde](/img/structure/B12611617.png)
![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2-phenyl-](/img/structure/B12611637.png)
![2-[4-(Methoxymethoxy)butyl]-1,3-dithiane](/img/structure/B12611639.png)

![2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B12611647.png)



